molecular formula C15H15ClN6O B12218238 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one

2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B12218238
M. Wt: 330.77 g/mol
InChI Key: SWAROFJCANVOKM-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of a benzimidazole ring, a piperazine ring, and a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps:

    Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with formic acid or other suitable aldehydes.

    Piperazine Ring Formation: The piperazine ring can be introduced through nucleophilic substitution reactions involving piperazine and suitable leaving groups.

    Pyridazinone Ring Formation: The final step involves the formation of the pyridazinone ring, which can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Biological Studies: It can be used in studies to understand the interaction of complex organic molecules with biological systems.

    Pharmacology: The compound may serve as a lead compound for the development of new pharmaceuticals.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The exact mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The benzimidazole ring is known to interact with DNA, while the piperazine ring can interact with various receptors in the body.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as albendazole and mebendazole, which are used as antiparasitic agents.

    Piperazine Derivatives: Compounds like piperazine citrate, used as an anthelmintic.

    Pyridazinone Derivatives: Compounds such as levosimendan, used in the treatment of heart failure.

Uniqueness

2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one is unique due to its combination of three distinct pharmacophores in a single molecule. This unique structure may confer a broad spectrum of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H15ClN6O

Molecular Weight

330.77 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-4-chloro-5-piperazin-1-ylpyridazin-3-one

InChI

InChI=1S/C15H15ClN6O/c16-13-12(21-7-5-17-6-8-21)9-18-22(14(13)23)15-19-10-3-1-2-4-11(10)20-15/h1-4,9,17H,5-8H2,(H,19,20)

InChI Key

SWAROFJCANVOKM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C(=O)N(N=C2)C3=NC4=CC=CC=C4N3)Cl

Origin of Product

United States

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